molecular formula C6H9ClFN3 B14886388 C6H9ClFN3

C6H9ClFN3

Cat. No.: B14886388
M. Wt: 177.61 g/mol
InChI Key: MIUZMNUICIWMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C6H9ClFN3 is a heterocyclic organic compound with a pyrimidine backbone, characterized by the presence of fluorine, chlorine, and amine functional groups. It exists in multiple isomeric forms and is commonly associated with pharmaceutical intermediates or bioactive molecules. Key variants include:

  • (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 1202070-40-3): A chiral compound with an (R)-configured ethylamine group attached to a 5-fluoropyrimidine ring, stabilized as a hydrochloride salt .
  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 1045861-30-0): The enantiomer of the above, differing in stereochemistry .
  • Unspecified isomer (CAS: 1516221-79-6): Another variant with the same molecular formula but undefined stereochemistry or substitution pattern .

These compounds share a molecular weight of 177.61 g/mol and are used in drug discovery, particularly in kinase inhibitors or antiviral agents. Their fluorine and chlorine substituents enhance metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C6H9ClFN3

Molecular Weight

177.61 g/mol

IUPAC Name

2-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H8FN3.ClH/c7-5-3-9-6(1-2-8)10-4-5;/h3-4H,1-2,8H2;1H

InChI Key

MIUZMNUICIWMHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to enhance the reaction rate. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.

Industrial Production Methods

On an industrial scale, the production of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and filtration to remove impurities and achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding .

    Reduction: Reduction reactions can convert the compound into its .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of C6H9ClFN3 with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Solubility/Log S Bioactivity Data
This compound (1202070-40-3) This compound 177.61 Chiral pyrimidine derivative; fluorine at C5, ethylamine at C2, HCl salt Not reported High BBB permeability (predicted)
This compound (1516221-79-6) This compound 177.61 Undefined isomer; likely differs in substituent arrangement Not reported Unavailable
C6H3Cl2N3 (918538-05-3) C6H3Cl2N3 188.01 Dichlorinated pyrrolotriazine; lacks fluorine, higher chlorine content Log S = -2.45 Moderate bioavailability (0.55)
C9H6F3N (128562-95-8) C9H6F3N 173.15 Trifluoromethyl-substituted aromatic compound; no pyrimidine ring Soluble in DMSO CYP2D6 inhibition (predicted)
C5H5BF3N3O2 (1271738-62-5) C5H5BF3N3O2 206.92 Boronic acid derivative with trifluoromethylpyrimidine; used in Suzuki couplings Not reported High synthetic accessibility

Key Findings

Stereochemical Impact :

  • The (R)- and (S)-enantiomers of this compound (CAS: 1202070-40-3 vs. 1045861-30-0) exhibit distinct biological activities due to chiral recognition in enzyme binding. For example, the (R)-form may show enhanced kinase inhibition compared to the (S)-form .

Halogen Effects :

  • Fluorine vs. Chlorine : this compound’s fluorine atom improves metabolic stability compared to C6H3Cl2N3, which has two chlorines but lower bioavailability (0.55 vs. predicted higher scores for fluorinated analogs) .
  • Trifluoromethyl Groups : C9H6F3N (CAS: 128562-95-8) demonstrates higher lipophilicity than this compound, favoring membrane permeability but increasing CYP inhibition risks .

Structural Backbones: Pyrimidine derivatives (e.g., this compound) generally show better target specificity than non-aromatic analogs like C9H6F3N, which lacks a heterocyclic ring .

Synthetic Utility :

  • Boronic acid analogs (e.g., C5H5BF3N3O2) are more versatile in cross-coupling reactions but require stricter handling than hydrochloride salts like this compound .

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